6-Bromo-2-nitropyridin-3-ol

Catalog No.
S696758
CAS No.
443956-08-9
M.F
C5H3BrN2O3
M. Wt
218.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-nitropyridin-3-ol

CAS Number

443956-08-9

Product Name

6-Bromo-2-nitropyridin-3-ol

IUPAC Name

6-bromo-2-nitropyridin-3-ol

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

InChI

InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H

InChI Key

GSGNTVQLHGOEMB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])Br

6-Bromo-2-nitropyridin-3-ol is an organic compound with the molecular formula C5_5H3_3BrN2_2O3_3 and a molecular weight of 218.99 g/mol. It features a pyridine ring substituted with a bromine atom at position 6, a nitro group at position 2, and a hydroxyl group at position 3. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis processes. Its structural characteristics contribute to its unique reactivity and biological activity .

There is currently no scientific literature available on the mechanism of action of 6-bromo-2-nitropyridin-3-ol.

As with most nitroaromatic compounds, 6-bromo-2-nitropyridin-3-ol should be handled with caution due to potential explosive properties, especially when heated or subjected to shock. Specific data on its toxicity or flammability is not available and should be assumed to be unknown until further research is conducted [].

Due to the presence of functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological properties.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid, allowing for proton transfer reactions that affect solubility and reactivity in different pH environments .

Several synthesis methods have been reported for 6-Bromo-2-nitropyridin-3-ol:

  • Nitration of Pyridine Derivatives: Starting from 6-bromopyridine, nitration using nitric acid can introduce the nitro group at the desired position.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydrolysis or by using reagents such as boron trifluoride etherate under controlled conditions.
  • Multi-step Synthesis: A combination of bromination, nitration, and hydroxylation steps can be employed to yield the final product with high purity .

6-Bromo-2-nitropyridin-3-ol has various applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Research: Utilized in proteomics research to explore protein interactions and functions.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry .

Interaction studies involving 6-Bromo-2-nitropyridin-3-ol focus on its binding affinities and effects on biological targets. While specific data is sparse, compounds with similar structures have shown interactions with enzymes and receptors relevant to drug development. Understanding these interactions could provide insights into its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with 6-Bromo-2-nitropyridin-3-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-3-methoxypyridin-2-amine916737-77-40.76
5-Bromo-3-methoxy-2-nitropyridine152684-26-90.76
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine959992-62-20.66
3-Hydroxy-6-methyl-2-nitropyridine15128-90-20.78
3-Hydroxy-4-methyl-2-nitropyridine15128-89-90.78

These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks. The unique combination of bromine, nitro, and hydroxyl groups in 6-Bromo-2-nitropyridin-3-ol contributes to its distinct chemical behavior and potential applications compared to these similar compounds .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-2-nitropyridin-3-ol

Dates

Last modified: 08-15-2023

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